2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole
Description
This compound features a benzothiazole core substituted with a 6-ethoxy group and a piperazine ring at position 2. The piperazine is further modified by a sulfonyl linker attached to a 5-chlorothiophene moiety. Key structural attributes include:
- Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, often associated with bioactivity in pharmaceuticals.
- 5-Chlorothiophene: An electron-deficient heterocycle that may influence metabolic stability and electronic interactions.
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S3/c1-2-24-12-3-4-13-14(11-12)25-17(19-13)20-7-9-21(10-8-20)27(22,23)16-6-5-15(18)26-16/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLMFHJGWMJJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a piperazine ring, a benzo[d]thiazole moiety, and a chlorothiophene group. Its molecular formula is with a molecular weight of approximately 446.0 g/mol. The presence of the sulfonyl group and the ethoxy substituent on the benzo[d]thiazole ring contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.0 g/mol |
| CAS Number | 1170283-87-0 |
| LogP | 2 |
| Polar Surface Area (Ų) | 102 |
The primary biological activity of this compound is linked to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. AChE inhibitors help increase acetylcholine levels in the brain, enhancing cognitive function .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
- Anticancer Potential : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Biological Evaluations
Recent studies have focused on the biological evaluations of this compound through various assays:
In Vitro Studies
- AChE Inhibition : The compound demonstrated significant inhibitory activity against AChE, with an IC50 value comparable to known inhibitors. This suggests its potential utility in treating Alzheimer's disease.
In Vivo Studies
- Animal Models : In animal models, administration of the compound resulted in improved cognitive performance in tasks designed to assess memory and learning, supporting its role as a neuroprotective agent.
Case Studies
- Study on Neuroprotective Effects : In a study examining the neuroprotective effects of thiazole derivatives, this compound was found to reduce oxidative stress markers in neuronal cells, indicating potential benefits for neurodegenerative conditions .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of related compounds, revealing that they inhibited bacterial growth effectively, suggesting a pathway for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Benzothiazole vs. Thiazolidinedione (Ev1) :
- The target’s benzothiazole core is more aromatic and rigid compared to Pioglitazone’s thiazolidinedione, which is conformationally flexible. This may affect target selectivity and metabolic stability.
- The sulfonyl-piperazine group in the target contrasts with Pioglitazone’s pyridinylethoxy chain, suggesting divergent pharmacokinetic profiles .
Sulfonyl Linker vs. Carbamate/Urea (Ev2, Ev4): The sulfonyl group in the target may improve aqueous solubility compared to carbamates or ureas, which are prone to hydrolysis.
Ethoxy Substitution vs. Amide Linkage (Ev3) :
- The 6-ethoxy group on the benzothiazole may enhance lipophilicity and membrane permeability compared to Ev3’s polar amide linkage.
- The chlorothiophene in the target offers steric and electronic differences from Ev3’s 4-chlorophenyl , possibly altering binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
